7-(4-fluorobenzyl)-8-((3-isopropoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
7-(4-fluorobenzyl)-8-((3-isopropoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine class. This compound features a purine core substituted with a 4-fluorobenzyl group at the 7-position, an isopropoxypropylamino group at the 8-position, and a methyl group at the 3-position. The purine structure is significant in biochemistry, as it forms the backbone of nucleotides, which are the building blocks of DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-fluorobenzyl)-8-((3-isopropoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Substitution Reactions: The 4-fluorobenzyl group is introduced via a nucleophilic substitution reaction, often using 4-fluorobenzyl chloride and a base such as potassium carbonate.
Amination: The 8-position is functionalized by reacting the intermediate with 3-isopropoxypropylamine under controlled conditions.
Methylation: The 3-position methyl group is introduced using methyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow techniques to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups.
Reduction: Reduction reactions can target the purine ring, potentially altering its electronic properties.
Substitution: The fluorobenzyl and isopropoxypropyl groups can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides (e.g., chlorides, bromides), bases (e.g., sodium hydroxide).
Major Products
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced purine derivatives.
Substitution Products: Compounds with different substituents replacing the original groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, it serves as a probe to study purine metabolism and its role in cellular processes. Its derivatives can be used to investigate enzyme interactions and inhibition.
Medicine
Medically, this compound and its analogs are explored for their potential therapeutic effects, particularly in targeting purine-related pathways in diseases such as cancer and viral infections.
Industry
In the industrial sector, it can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-(4-fluorobenzyl)-8-((3-isopropoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. It can inhibit or modulate the activity of these enzymes, leading to altered cellular functions. The pathways involved include nucleotide synthesis and degradation, which are crucial for DNA and RNA synthesis.
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another purine derivative with stimulant properties.
Theophylline: Used in respiratory diseases for its bronchodilator effects.
Adenosine: A naturally occurring purine nucleoside involved in energy transfer.
Uniqueness
7-(4-fluorobenzyl)-8-((3-isopropoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Its fluorobenzyl and isopropoxypropyl groups provide unique interactions with biological targets, potentially leading to novel therapeutic applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
7-[(4-fluorophenyl)methyl]-3-methyl-8-(3-propan-2-yloxypropylamino)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN5O3/c1-12(2)28-10-4-9-21-18-22-16-15(17(26)23-19(27)24(16)3)25(18)11-13-5-7-14(20)8-6-13/h5-8,12H,4,9-11H2,1-3H3,(H,21,22)(H,23,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXAGXAFKSWWHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC1=NC2=C(N1CC3=CC=C(C=C3)F)C(=O)NC(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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